Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate involves several steps. For instance, the phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor has been investigated . Another method involves the addition of 126g cyclopentanone, 567g dimethyl carbonate, and 12.6g solid alkali catalyst KF/Al2O3 to a 1000ml three-necked flask equipped with a stirrer, condenser, and thermometer .Molecular Structure Analysis
The molecular formula of this compound is C8H12O3 . The InChI Key is JHZPNBKZPAWCJD-UHFFFAOYNA-N . The SMILES representation is CCOC(=O)C1CCCC1=O .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it has been used in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters . It also participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .Physical and Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.4500-1.4550 @ 20°C . The boiling point is 102-104 °C/11 mmHg , and the density is 1.054 g/mL at 25 °C .Mechanism of Action
The mechanism of action of Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate in chemical reactions is complex and depends on the specific reaction. For example, in the isothiourea-catalysed conjugate addition, divergent diastereoselectivity is observed through the use of either cyclopentanone-derived or indanone-derived substituted β-ketoesters .
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-18-15(17)13-9-8-12(14(13)16)10-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHALZHFCWRDVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC2=CC=CC=C2)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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